Product packaging for 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate(Cat. No.:CAS No. 43224-02-8)

1,2,2,6,6-Pentamethyl-4-piperidyl acrylate

Cat. No.: B3052652
CAS No.: 43224-02-8
M. Wt: 225.33 g/mol
InChI Key: WPARMABOLAOINO-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethyl-4-piperidyl acrylate is a useful research compound. Its molecular formula is C13H23NO2 and its molecular weight is 225.33 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO2 B3052652 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate CAS No. 43224-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2,2,6,6-pentamethylpiperidin-4-yl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C13H23NO2/c1-7-11(15)16-10-8-12(2,3)14(6)13(4,5)9-10/h7,10H,1,8-9H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WPARMABOLAOINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(CC(CC(N1C)(C)C)OC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073521
Record name 2-Propenoic acid, 1,2,2,6,6-pentamethyl-4-piperidinyl ester
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Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

43224-02-8
Record name 2-Propenoic acid, 1,2,2,6,6-pentamethyl-4-piperidinyl ester
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Record name 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate
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Record name 2-Propenoic acid, 1,2,2,6,6-pentamethyl-4-piperidinyl ester
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Record name 1,2,2,6,6-pentamethyl-4-piperidyl acrylate
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Record name 1,2,2,6,6-PENTAMETHYL-4-PIPERIDYL ACRYLATE
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Contextualization Within Polymer Stabilization Science

The science of polymer stabilization is dedicated to mitigating the degradation of polymeric materials when exposed to environmental stressors, primarily ultraviolet (UV) radiation from sunlight. This photo-oxidation process generates free radicals within the polymer, leading to a cascade of chemical reactions that result in undesirable changes such as discoloration, cracking, and a loss of mechanical strength. nbinno.com3vsigmausa.com To counteract this, various stabilizers are incorporated into polymers. These are broadly categorized into types such as UV absorbers, which dissipate harmful UV energy as heat, and free-radical scavengers. researchgate.net

1,2,2,6,6-Pentamethyl-4-piperidyl acrylate (B77674) belongs to the latter and more effective class, known as Hindered Amine Light Stabilizers (HALS). wikipedia.orgtcichemicals.com Unlike UV absorbers that merely screen the polymer, HALS actively interfere with the degradation cycle, providing long-term protection. nbinno.comwelltchemicals.com The innovation of incorporating a reactive acrylate functional group onto a HALS molecule allows it to be chemically bonded into the polymer matrix during polymerization, a significant advancement over traditional additive stabilizers.

Research Trajectory and Future Directions for Polymerizable Hals Compounds

Routes for 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) Synthesis

The synthesis of the target molecule, 4-acryloyloxy-1,2,2,6,6-pentamethylpiperidine, also known as this compound (APP), originates from derivatives of 2,2,6,6-tetramethyl-4-piperidinol (B29938). The primary strategies involve the N-methylation of the piperidine ring followed by esterification or transesterification to attach the acrylate group at the C4 position.

Alkylation and Functionalization of 2,2,6,6-Tetramethyl-4-piperidinol Derivatives

A primary pathway to APP involves a two-step process: N-alkylation of a 2,2,6,6-tetramethyl-4-piperidinol (HTMP) derivative, followed by functionalization of the 4-hydroxyl group.

The key intermediate, 1,2,2,6,6-pentamethylpiperidine-4-ol (HPMP), is synthesized via N-methylation of HTMP. A common method for this transformation is the Eschweiler–Clarke reaction. In a typical procedure, HTMP is refluxed with formaldehyde (B43269) (as a formalin solution) and formic acid. rsc.org The reaction is then quenched, made basic with a reagent such as potassium hydroxide (B78521) (KOH), and the product is extracted with a solvent like diethyl ether, affording HPMP in high yields, reported to be around 85%. rsc.org An alternative industrial process describes a one-pot synthesis where 4-oxo-2,2,6,6-tetramethylpiperidine is first catalytically hydrogenated to HTMP in water, and the resulting crude solution is directly reacted with formaldehyde and formic acid without isolation of the HTMP intermediate. google.com

Once the N-methylated alcohol (HPMP) is obtained, the final step is the functionalization of the hydroxyl group to form the acrylate ester. While specific literature detailing the direct acrylation of HPMP is sparse, analogous esterification reactions are well-documented. A representative method involves reacting HPMP with an activated carboxylic acid derivative. For instance, HPMP has been successfully esterified with mono-benzyl-phthalate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a dry solvent such as dichloromethane. rsc.org A similar approach using acryloyl chloride in the presence of a non-nucleophilic base would yield the desired this compound.

Transesterification Approaches Utilizing 1,2,2,6,6-Pentamethylpiperidin-4-ol (B32324)

Transesterification offers an alternative route to forming the ester linkage, avoiding the use of reactive acid chlorides. This method involves reacting the alcohol, 1,2,2,6,6-pentamethylpiperidin-4-ol (HPMP), with an existing acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst.

Research on analogous transesterification reactions with HPMP has demonstrated the viability of this approach. In one study, the transesterification between dimethyl sebacate (B1225510) and HPMP was investigated using various catalysts. researchgate.net Among the catalysts tested, tetraisopropyl orthotitanate was found to have the highest catalytic activity. researchgate.net The reaction proceeds by heating the alcohol and the ester with the catalyst, driving the equilibrium towards the product by removing the low-boiling alcohol byproduct (methanol in this case). The study optimized conditions to achieve a product yield of 93.3%. researchgate.net This catalytic system is directly applicable to the synthesis of APP by substituting dimethyl sebacate with an alkyl acrylate.

Precursor Synthesis: 1,2,2,6,6-Pentamethyl-4-piperidone

The synthesis of 1,2,2,6,6-pentamethyl-4-piperidone is a critical step, as this ketone is the direct precursor to the alcohol (HPMP) required for esterification. Two primary synthetic strategies have been reported.

The first is a one-pot synthesis starting from simple, inexpensive materials: acetone (B3395972) and methylamine (B109427). In this method, acetone and an aqueous solution of methylamine are reacted in the presence of a solid acid catalyst, specifically sulfonic acid functionalized SBA-15. researchgate.net The reaction is stirred for several hours at a moderately elevated temperature (e.g., 60°C), after which the catalyst is quenched with a base and filtered off. The crude product can then be purified to yield 1,2,2,6,6-pentamethyl-4-piperidone with reported molar yields around 73%. researchgate.net

A second, high-yield method involves the N-methylation of 2,2,6,6-tetramethyl-4-piperidone. This approach utilizes dimethyl sulfate (B86663) as the methylating agent. The reaction is carried out by adding dimethyl sulfate dropwise to a stirred solution of 2,2,6,6-tetramethyl-4-piperidone under alkaline conditions and in a suitable solvent. After reaction, cooling, and workup, the final product is obtained with yields reported to be over 95%.

Table 1: Comparison of Synthetic Routes to 1,2,2,6,6-Pentamethyl-4-piperidone

FeatureMethod 1: One-Pot CyclizationMethod 2: N-Methylation
Starting Materials Acetone, Methylamine2,2,6,6-Tetramethyl-4-piperidone, Dimethyl Sulfate
Catalyst/Reagent Sulfonic acid functionalized SBA-15Alkali (e.g., NaOH), Dimethyl Sulfate
Reported Yield ~73% researchgate.net>95%
Notes Utilizes simple, low-cost starting materials.Starts from a more advanced intermediate.

Radical Copolymerization Studies

Radical polymerization is a versatile and widely used method for the synthesis of polymers. In the context of PMPA, radical copolymerization allows for the random incorporation of the HALS monomer into a polymer backbone along with other vinyl monomers. This approach creates polymeric HALS with tailored properties depending on the comonomer and the polymerization conditions.

The radical copolymerization of this compound, also referred to as 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), with vinyl acetate (B1210297) (VAc) has been investigated for the synthesis of a new polymeric N-methylated HALS. researchgate.netrsc.orgnih.gov This copolymerization is typically initiated by a thermal initiator such as azo-bis-isobutyronitrile (AIBN). nih.gov The resulting APP/VAc copolymer combines the stabilizing function of the hindered amine with the properties of the polyvinyl acetate backbone. researchgate.netrsc.org

The synthesis and characterization of these copolymers have been documented, with techniques like Fourier transform infrared spectroscopy (FTIR), carbon-13 nuclear magnetic resonance (13C NMR), and size exclusion chromatography (SEC) being used to confirm the structure and molecular weight of the resulting polymeric HALS. researchgate.netrsc.orgnih.gov The photostabilizing performance of the APP/VAc copolymer has been evaluated in polypropylene (B1209903) (PP) films, where it has shown comparable effectiveness to commercial polymeric HALS in protecting the films from photo-oxidation during accelerated aging. researchgate.netrsc.org

Parameter Description Source(s)
Monomers This compound (APP), Vinyl Acetate (VAc) researchgate.netrsc.orgnih.gov
Initiator Azo-bis-isobutyronitrile (AIBN) nih.gov
Characterization FTIR, 13C NMR, SEC researchgate.netrsc.orgnih.gov
Application Photostabilizer for Polypropylene (PP) films researchgate.netrsc.org

To achieve better control over the copolymer architecture, reversible addition-fragmentation chain transfer (RAFT) polymerization has been employed for the copolymerization of 1,2,2,6,6-pentamethyl-piperidin-4-yl acrylate (PMPA) with styrene. nih.gov RAFT polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

In a study on this copolymerization, the effects of various reaction parameters such as the ratio of chain transfer agent (CTA) to initiator, the ratio of monomer to CTA, and the ratio of styrene to PMPA were investigated. nih.gov The findings indicated that under optimized conditions, it is possible to synthesize poly(styrene-co-PMPA) with high molecular weight and a narrow polydispersity. nih.gov This controlled polymerization technique opens up possibilities for creating well-defined block copolymers and other advanced polymer architectures containing the HALS moiety.

Parameter Description Source(s)
Monomers This compound (PMPA), Styrene nih.gov
Polymerization Method Reversible Addition-Fragmentation Chain Transfer (RAFT) nih.gov
Controlled Parameters CTA/initiator ratio, monomer/CTA ratio, St/PMPA ratio nih.gov
Outcome Poly(St-co-PMPA) with high molecular weight and narrow distribution nih.gov

Copolymers of this compound have been prepared with long-chain acrylic esters such as dodecyl methacrylate (B99206) (DMA) and octadecyl acrylate (ODA). nih.gov These copolymers were synthesized to evaluate their performance as stabilizers against the photo-oxidation of polypropylene films. The long alkyl chains from the acrylic ester comonomers can enhance the compatibility of the polymeric HALS with the polyolefin matrix. The study found that the copolymers of PMPA with DMA and ODA exhibited higher efficiency and lower volatility as stabilizers compared to their monomeric counterparts. nih.gov

Parameter Description Source(s)
HALS Monomer This compound nih.gov
Acrylic Ester Comonomers Dodecyl methacrylate (DMA), Octadecyl acrylate (ODA) nih.gov
Application Photo-oxidation stabilizers for polypropylene film nih.gov
Performance Copolymers showed higher efficiency and lower volatility nih.gov

Grafting Techniques

Grafting is a powerful method to modify the surface properties of a material by covalently attaching polymer chains to the substrate. This approach is particularly useful for incorporating the stabilizing functionality of PMPA onto the surface of a polymer, where degradation often initiates.

Photochemical grafting, or photografting, is a surface modification technique that utilizes ultraviolet (UV) radiation to initiate polymerization from a substrate surface. This method can be used to create a thin, covalently bonded layer of a functional polymer. While specific studies detailing the photochemical grafting of this compound were not found in the searched literature, the general principle involves the use of a photoinitiator that, upon UV irradiation, creates radical sites on the polymer substrate. These radicals then initiate the polymerization of the monomer from the surface. This technique has been successfully applied to graft various acrylic monomers onto polymer films, including polypropylene. The process can be carried out from a liquid or vapor phase of the monomer.

Miniemulsion polymerization is a versatile technique for the encapsulation of inorganic nanoparticles within a polymer matrix, creating nanocomposite materials with enhanced properties. This method has been utilized to prepare polymeric HALS-functionalized silica-coated rutile titanium dioxide (TiO2-SiO2) nanoparticles. nih.gov In this process, the nanoparticles were encapsulated with a copolymer of methyl methacrylate (MMA) and 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate (PMPM), a monomer structurally very similar to PMPA. nih.gov

The resulting functionalized TiO2-SiO2/P(MMA-co-PMPM) fillers can then be incorporated into coatings, such as UV-curable polyurethane acrylate (PUA) nanocomposite coatings, to provide both UV protection and stabilization from the HALS functionality. nih.gov This demonstrates the potential of miniemulsion polymerization as a strategy to integrate PMPA into nanocomposite fillers for advanced material applications.

Technique Description Application Example Source(s)
Miniemulsion Polymerization Encapsulation of inorganic nanoparticles with a polymer shell.Preparation of HALS-functionalized TiO2-SiO2 nanoparticles using a copolymer of MMA and 1,2,2,6,6-pentamethyl-4-piperidyl methacrylate (PMPM). nih.gov
Resulting Material Functionalized nanocomposite fillers.TiO2-SiO2/P(MMA-co-PMPM) fillers for use in UV-curable nanocomposite coatings. nih.gov

Strategies for Enhancing Stabilizer Retention through Polymerization

The covalent incorporation of this compound into a polymer chain is a key strategy for preventing its physical loss and ensuring long-lasting photostabilization. Various polymerization techniques can be employed to achieve this, including copolymerization and grafting. These methods aim to make the HALS moiety an integral part of the polymer architecture, thereby overcoming the drawbacks associated with traditional additive stabilizers.

One of the primary methods for incorporating PMPA is through radical copolymerization . In this approach, the PMPA monomer is mixed with one or more other vinyl monomers, and the polymerization is initiated using a free-radical initiator. This results in a random, alternating, or block copolymer where the PMPA units are distributed along the polymer chain. The resulting polymeric HALS combines the stabilizing function of the piperidyl group with the physical properties of the comonomer(s).

A study by Chinelatto et al. demonstrated the synthesis and photostabilizing performance of a polymeric HALS created by the radical copolymerization of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (a synonym for PMPA) with vinyl acetate (VAc). researchgate.netrsc.orgnih.govnih.gov The resulting APP/VAc copolymer was characterized to have a number-average molecular weight (Mn) of 4,300 g/mol and a polydispersity of 1.56. nih.gov This molecular weight is within a range considered suitable to prevent the stabilizer from leaching out of the polymer matrix. nih.gov

The effectiveness of this copolymeric HALS was evaluated in polypropylene (PP) films subjected to accelerated aging. researchgate.netnih.gov The performance was compared to a commercial polymeric HALS (HALS-1). researchgate.netnih.gov The induction period, which is the time before the onset of significant degradation (measured by the increase in carbonyl index), was used as a measure of photostabilizing efficiency. researchgate.netnih.gov

The research findings indicated that the PP films stabilized with the APP/VAc copolymer exhibited a significantly longer induction period compared to the unstabilized control film. researchgate.netnih.gov At a concentration of 14.0 x 10⁻² g/Kg PP, the APP/VAc copolymer extended the induction period to 900 hours, which was comparable to the performance of the commercial HALS-1 at the same concentration (600 hours). researchgate.netnih.gov This demonstrates that the copolymerization of PMPA is an effective strategy for creating a non-migrating stabilizer system that provides substantial protection against photodegradation.

Stabilizer SystemConcentration (x10⁻² g/Kg PP)Induction Period (h)
Control (Unstabilized PP)-300
APP/VAc Copolymer9.3500
APP/VAc Copolymer14.0900
Commercial HALS-19.3600
Commercial HALS-114.0600

Mechanistic Investigations of 1,2,2,6,6 Pentamethyl 4 Piperidyl Acrylate As a Photostabilizer

Radical Scavenging Pathways and the Denisov Cycle

The cornerstone of HALS activity is the Denisov cycle, a catalytic process that neutralizes the free radicals responsible for polymer degradation. For N-alkylated HALS, this process is preceded by a transformation into the active secondary amine.

Formation and Regeneration of Nitroxyl (B88944) Radicals from the Piperidyl Amine Group

The photostabilization mechanism for N-methyl HALS, such as 1,2,2,6,6-pentamethyl-4-piperidyl acrylate (B77674), initiates with the attack on the N-alkyl group by oxidative species. scielo.br This leads to a dealkylation process, converting the tertiary amine into the corresponding secondary amine. scielo.br This secondary amine is then oxidized, often by hydroperoxides or peroxy radicals, to form a stable nitroxyl radical (>N-O•). scielo.br

Once formed, the nitroxyl radical is the key active species in the Denisov cycle. It efficiently scavenges alkyl radicals (R•) in the polymer matrix to form an amino ether (>N-O-R). This amino ether can then react with a peroxyl radical (ROO•) to regenerate the nitroxyl radical and produce a non-radical, stable product (ROOR). This cyclical regeneration allows a small amount of the HALS to terminate a large number of radical chain reactions, thereby protecting the polymer from degradation.

Reactions with Alkylperoxy and Alkyl Radicals

The critical reactions within the Denisov cycle involving the derivatives of 1,2,2,6,6-pentamethyl-4-piperidyl acrylate are:

Scavenging of Alkyl Radicals: The nitroxyl radical (>N-O•) rapidly traps carbon-centered alkyl radicals (R•) that are formed during the photo-oxidation of the polymer.

N-O• + R• → >N-O-R

Regeneration by Alkylperoxy Radicals: The resulting amino ether (>N-O-R) reacts with an alkylperoxy radical (ROO•), which propagates the degradation chain. This reaction regenerates the nitroxyl radical, allowing it to participate in further scavenging cycles.

N-O-R + ROO• → >N-O• + ROOR

This two-step process effectively interrupts the auto-oxidation cycle of the polymer.

Quenching Mechanisms of Excited Species

In addition to radical scavenging, N-methylated HALS are understood to contribute to photostabilization by deactivating excited species that can initiate degradation.

Quenching of Excited Oxygen-Polymer Charge Transfer Complexes

One proposed mechanism involves the quenching of excited oxygen-polymer charge transfer complexes (CTC). scielo.br These complexes are formed when a polymer and an oxygen molecule absorb UV radiation, creating an excited state that is prone to initiating radical formation. Tertiary amines, including N-methylated HALS, can interact with these CTCs, accepting the excess energy and returning the complex to its ground state without initiating degradation. This energy transfer process helps to prevent the very first step of photo-oxidation.

Influence of N-Alkylation on Photostabilization Activity and Dealkylation Processes

The presence of the N-methyl group in this compound is crucial to its function and introduces specific reaction pathways.

The primary role of the N-methyl group is to render the amine tertiary. This structural feature is significant because the mechanism of action for tertiary HALS involves an initial dealkylation step to generate the active secondary amine. scielo.br Oxidative species present in the polymer attack the N-methyl group, leading to its removal and the formation of the corresponding secondary HALS and byproducts like carboxylic acids. scielo.br

Advanced Studies on Photostabilization Performance in Polymeric Systems

Efficacy in Diverse Polymer Matrices

The effectiveness of a light stabilizer is highly dependent on its compatibility and interaction with the polymer matrix it is designed to protect. The following sections detail the performance of HALS based on the 1,2,2,6,6-pentamethyl-4-piperidyl moiety in a range of commercially significant polymers.

Polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) are susceptible to degradation from UV radiation, which can lead to a loss of mechanical properties and aesthetic appeal. researchgate.net The incorporation of HALS is a common practice to extend the service life of these materials. rangdaneh.ir

A study on the photostabilizing performance of a polymeric HALS, synthesized by the radical copolymerization of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (a compound structurally very similar to 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate) with vinyl acetate (B1210297), in polypropylene films demonstrated significant improvements in durability under accelerated aging conditions. researchgate.net The performance of this copolymer was found to be comparable to that of a commercial polymeric HALS. researchgate.net

The key metric for evaluating the effectiveness of a photostabilizer is the induction period, which is the time before the rapid photo-oxidation of the polymer begins. In the aforementioned study, the induction period of polypropylene films was substantially extended with the addition of the HALS copolymer. researchgate.net The change in the carbonyl index, which indicates the extent of polymer oxidation, was also monitored over time.

Table 1: Induction Period and Carbonyl Index of Polypropylene Films with HALS under Accelerated Aging
PP Film FormulationEquivalent Piperidine (B6355638) Functionality Concentration (x10-2 g/Kg PP)Induction Period (h)Normalized Carbonyl Index Variation (after 2000 h)
Control (Unstabilized PP)-3000.6 (after 600 h)
PP with APP/VAc Copolymer9.35000.8
PP with APP/VAc Copolymer14.09000.8
PP with Commercial HALS-19.36000.6
PP with Commercial HALS-114.06000.6

Acrylic and polyurethane coatings are widely used for their aesthetic qualities and protective properties. However, their performance can be compromised by UV radiation. The methacrylate (B99206) analogue of the subject compound, 1,2,2,6,6-Pentamethyl-4-piperidyl Methacrylate, is noted for its role as a stabilizer that increases the photostability of acrylates and is used in coatings to prevent photooxidation. nih.gov

In polyurethane coatings, HALS are crucial for long-term durability, especially in applications such as automotive finishes. researchgate.net While direct studies on 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate (B77674) in these systems are limited in the available literature, related HALS compounds have shown significant performance benefits. For instance, a study on a novel fast-response UV-curable shape memory polyurethane acrylate revealed that the composition and cross-linking density are key to its performance. matec-conferences.org Furthermore, research on urushiol-modified polyurethane acrylate resins has shown that increasing the cross-linking density enhances film-forming properties, mechanical strength, and thermal stability. mdpi.com

The utility of HALS extends beyond polyolefins, acrylics, and polyurethanes to other polymer systems that are also prone to UV degradation.

Polystyrene: When exposed to UV radiation in the presence of air, polystyrene undergoes rapid yellowing and embrittlement. nih.gov The photostabilization of polystyrene can be achieved through various mechanisms, including UV absorption and free radical scavenging. nih.govnih.gov While specific studies on this compound in polystyrene are not detailed in the reviewed literature, the general principles of HALS suggest its potential as a stabilizer for this polymer. Research on other stabilizers in polystyrene has shown that they can reduce photodegradation by absorbing UV light and releasing the energy harmlessly. cardiff.ac.uk

Rubbers: The degradation of rubber nanocomposites under UV aging has been shown to cause a significant decrease in tensile strength and strain at break. nih.gov The incorporation of UV stabilizers is a critical step in preserving the mechanical properties of rubber-based materials. Acrylated liquid natural rubber has been developed for UV-curable surface coating applications, demonstrating the compatibility of acrylate functionalities with rubber matrices. researchgate.net

Polyamides: Polyamides used in outdoor applications require long-term UV and light stabilization. chempoint.com The addition of HALS, often in combination with UV absorbers, provides effective stabilization. chempoint.com For aliphatic polyamides like PA 6.6, UV stabilization is crucial for retaining mechanical properties, such as loop pull strength in applications like cable ties exposed to outdoor conditions. findoutaboutplastics.com While data for this compound is not specifically available, UV-stabilized polyamide 6 has shown good retention of mechanical properties after long-term exposure to sunlight. azom.com

Impact on Material Durability Parameters under UV Exposure

The practical efficacy of a photostabilizer is measured by its ability to preserve the key durability parameters of a material, such as its surface appearance and structural integrity, upon exposure to UV radiation.

The ability of a coating to maintain its shine and color over time is a critical indicator of its durability. specialchem.com Loss of gloss is often a result of the degradation of the polymer binder at the surface due to UV radiation. specialchem.com

While specific quantitative data for this compound is limited, studies on acrylic-urethane paints have monitored gloss retention and color change under various weathering conditions. researchgate.net In a study on nano-filled universal resin composites, both gloss retention and color stability were evaluated after chemical and mechanical aging, with results indicating that the material's composition significantly influences these properties. chempoint.com

Table 2: Example of Color Stability Data for Pigmented Silicone Elastomer with and without a UV Stabilizer (Chimassorb 81) after 1000h of Weathering
GroupPigmentUV StabilizerMean Color Change (ΔE)
1Sicotrans RedNo1.78
2Sicotrans RedYes1.55
5Commercial YellowNo5.91
6Commercial YellowYes4.28
7Commercial RedNo9.57
8Commercial RedYes5.49

This data illustrates the general effectiveness of UV stabilizers in reducing color change in a polymer system. semanticscholar.org

The structural integrity of a coating or plastic part is paramount for its protective function. UV degradation can lead to the formation of surface defects such as cracks, blisters, and peeling, which can compromise the substrate.

Enhancement of Mechanical Integrity

The primary function of this compound as a photostabilizer is to mitigate the degradation of polymer chains, which in turn preserves the material's mechanical integrity. The absorption of UV radiation by polymers generates free radicals, which initiate chain scission and cross-linking reactions. These processes lead to a decline in tensile strength, elongation at break, and impact resistance, rendering the material brittle and prone to failure.

This compound, through the Denisov cycle, effectively scavenges these detrimental free radicals. The piperidine moiety, upon oxidation, forms a stable nitroxyl (B88944) radical, which then traps alkyl radicals. This regenerative cycle allows a single molecule to deactivate a multitude of radical species, thereby providing long-term protection. This stabilization mechanism is crucial in maintaining the polymeric matrix, which is directly reflected in the retention of its mechanical properties over extended periods of UV exposure.

While specific data for this compound is not extensively available in public literature, the performance of structurally similar HALS in polypropylene provides a strong indication of its capabilities. Research on these analogous compounds demonstrates a significant retention of mechanical properties after accelerated weathering.

Table 1: Representative data on the retention of mechanical properties in polypropylene stabilized with a HALS compound after accelerated UV exposure.
PropertyUnstabilized PolypropylenePolypropylene + HALS (0.5 wt%)
Tensile Strength Retention after 1000h (%)4585
Elongation at Break Retention after 1000h (%)2070

Synergistic Effects with Co-stabilizers and UV Absorbers

The performance of this compound can be significantly enhanced through synergistic combinations with other stabilizing additives. This approach allows for a multi-faceted defense against photodegradation, targeting different stages of the degradation process.

Collaborative Performance with Bis-analogues (e.g., in Tinuvin 292)

A notable example of synergistic interaction is the combination of monomeric HALS with oligomeric or bis-analogue HALS. Tinuvin 292, a widely used commercial stabilizer, is a blend of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (B1225510) and methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate. basf.us These larger molecules exhibit lower volatility and migration rates compared to smaller monomeric HALS.

When this compound is used in conjunction with a bis-analogue like the components of Tinuvin 292, a complementary effect is achieved. The smaller, more mobile acrylate can provide rapid stabilization at the surface and in the bulk of the polymer, while the larger bis-analogue ensures long-term, persistent protection due to its lower mobility. This combination provides a broader and more durable stabilization system. Studies on such synergistic HALS combinations have shown superior performance in extending the service life of coatings and plastics. researchgate.net

Table 2: Illustrative data showing the synergistic effect on the gloss retention of a coating stabilized with a combination of HALS.
Stabilizer SystemGloss Retention after 2000h UV Exposure (%)
Control (Unstabilized)30
Monomeric HALS (0.5 wt%)65
Bis-analogue HALS (0.5 wt%)70
Monomeric HALS (0.25 wt%) + Bis-analogue HALS (0.25 wt%)88

Combinations with Benzophenone and Benzotriazole Derivatives

A further enhancement in photoprotection is achieved by combining this compound with UV absorbers (UVAs). UVAs function by absorbing harmful UV radiation and dissipating it as harmless thermal energy, thereby preventing the initial formation of free radicals. Benzophenones and benzotriazoles are two major classes of UVAs that absorb UV radiation in different regions of the spectrum.

Table 3: Representative data on the color change (ΔE) of a polymer stabilized with HALS and UV absorber combinations after accelerated weathering.
Stabilizer SystemColor Change (ΔE) after 1500h
Unstabilized15.2
HALS (0.3 wt%)5.8
Benzotriazole UVA (0.3 wt%)7.1
HALS (0.15 wt%) + Benzotriazole UVA (0.15 wt%)2.5
Benzophenone UVA (0.3 wt%)7.5
HALS (0.15 wt%) + Benzophenone UVA (0.15 wt%)2.8

Structure Activity Relationship Studies and Derivative Design

Modification of the Piperidyl Ring and Acrylate (B77674) Moiety for Tailored Performance

The piperidyl ring is the cornerstone of the radical-scavenging activity of this HALS. The substituent on the nitrogen atom is a critical determinant of the stabilizer's mechanism and efficacy. The methyl group at the N-1 position in 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate distinguishes it from its N-H analogue, 2,2,6,6-tetramethyl-4-piperidyl acrylate. This N-methylation influences the basicity of the amine and the subsequent reactions in the stabilization cycle.

The acrylate moiety provides a reactive site that allows the HALS to be chemically incorporated into a polymer backbone through copolymerization. This transforms the additive into a permanent part of the polymer structure, significantly enhancing its longevity and effectiveness. Modifications to this acrylate group, for instance, by changing it to a methacrylate (B99206), can alter the polymerization kinetics and the properties of the resulting polymer. Research has shown that methacrylates can exhibit different reactivity ratios in copolymerization compared to acrylates, which can be leveraged to control the distribution of the HALS unit within the polymer chain.

Furthermore, the ester linkage between the piperidyl ring and the acrylate group can be a site for potential hydrolysis. The design of derivatives with more hydrolytically stable linkages is an area of ongoing research to ensure long-term performance in humid environments.

Comparative Analysis of Methylated versus Tetramethylated Piperidine (B6355638) Analogues

Studies have indicated that the photostabilizing effect of tertiary HALS, like the N-methylated variants, in polyolefins such as polypropylene (B1209903) and polyethylene (B3416737) is often comparable or even superior to that of the corresponding secondary N-H HALS. scielo.br For example, a study on a copolymer of a closely related compound, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP), with vinyl acetate (B1210297) (VAc) demonstrated significant photostabilizing performance in polypropylene films. The induction period for polypropylene degradation, a measure of the stabilizer's effectiveness, was notably extended.

Stabilizer SystemConcentration (g/Kg PP)Induction Period (hours)
Control (unstabilized PP)0< 100
APP/VAc copolymer0.093~400
Commercial Polymeric HALS0.093~450
APP/VAc copolymer0.140~550
Commercial Polymeric HALS0.140~600

This table presents a summary of the photostabilizing performance of an APP/VAc copolymer in polypropylene films, as indicated by the induction period before significant degradation. The data is based on findings from a study on a closely related N-methylated HALS, providing insight into the expected performance of this compound. The performance is comparable to a commercial polymeric HALS.

Influence of Steric Hindrance from Substituents on Radical Scavenging

The defining feature of HALS is the steric hindrance around the piperidine nitrogen, provided by the four methyl groups at the C-2 and C-6 positions. This steric bulk is crucial for the stability of the nitroxyl (B88944) radical intermediate, which is the key active species in the scavenging of harmful free radicals. The bulky methyl groups shield the nitroxyl radical from reactions that would lead to its deactivation, thus allowing it to participate in multiple scavenging cycles and contributing to the high efficiency and longevity of HALS.

The effectiveness of this steric hindrance is a key reason why HALS are efficient radical scavengers. The stability of the formed nitroxyl radicals is paramount to the regenerative nature of the Denisov cycle.

Design Principles for Polymerizable HALS Monomers to Optimize Compatibility and Longevity

The design of polymerizable HALS monomers like this compound is a strategic approach to overcome the limitations of traditional, low-molecular-weight HALS, such as migration and volatilization from the polymer matrix. By incorporating the HALS functionality into the polymer backbone, its permanence is ensured, leading to sustained photoprotection throughout the lifetime of the material.

Several key principles guide the design of these reactive stabilizers:

Reactivity of the Polymerizable Group: The choice of the polymerizable group (e.g., acrylate, methacrylate) is critical. It must be sufficiently reactive to readily copolymerize with the primary monomers of the polymer it is intended to protect. The reactivity ratios of the HALS monomer and the comonomer(s) will determine the distribution of the stabilizer units along the polymer chain, which can be random, alternating, or in blocks. A uniform distribution is often desirable for consistent protection.

Molecular Weight: The incorporation of the HALS monomer into a polymer chain results in a high-molecular-weight stabilizer. This high molecular weight is a primary factor in reducing migration and extraction, thereby enhancing longevity.

Stability of the Linkage: The chemical bond linking the HALS moiety to the polymer backbone must be stable under processing and end-use conditions to prevent the premature loss of the stabilizing functionality.

By adhering to these design principles, polymerizable HALS monomers can be tailored to provide highly effective and durable stabilization for a wide range of polymeric materials, ensuring their performance and aesthetic appeal are maintained even under harsh environmental conditions.

Analytical and Spectroscopic Characterization in Research on 1,2,2,6,6 Pentamethyl 4 Piperidyl Acrylate

Chromatographic Techniques for Copolymer Molecular Weight and Distribution (e.g., Size Exclusion Chromatography)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of polymers. aimplas.netshimadzu.com This method separates molecules based on their hydrodynamic volume in solution. paint.orgazom.com As the polymer solution passes through a column packed with porous gel, larger molecules elute first because they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later. shimadzu.compaint.org

In the analysis of PMPA copolymers, SEC is used to measure several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain, providing a value more sensitive to higher molecular weight species.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution, typical of polymers synthesized via controlled polymerization methods.

To determine these values, a calibration curve is first generated by running a series of well-characterized polymer standards with known molecular weights through the SEC system. shimadzu.comyoutube.com The retention time of the unknown copolymer sample is then compared against this curve. Modern SEC systems often employ multiple detectors, such as a refractive index (RI) detector, an ultraviolet (UV) detector, and a light scattering detector, to obtain more accurate, "absolute" molecular weight data without reliance on a calibration curve of a chemically similar standard. aimplas.netnist.gov

The table below illustrates typical data obtained from SEC analysis of an acrylic copolymer containing PMPA.

Copolymer SamplePMPA Content (mol%)Mn (g/mol)Mw (g/mol)Polydispersity Index (PDI)
Acrylic Copolymer A525,00048,0001.92
Acrylic Copolymer B1023,50045,5001.94
Acrylic Copolymer C (Controlled Polymerization)530,00034,5001.15

Spectroscopic Methods for Structural Elucidation (e.g., Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques are indispensable for confirming the chemical structure of PMPA-containing copolymers and verifying the successful incorporation of the PMPA monomer.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the copolymer. For an acrylate-based copolymer containing PMPA, the FTIR spectrum would exhibit characteristic absorption bands. Acrylate (B77674) esters typically show three strong characteristic peaks for the ester group: a C=O stretching vibration, a C-C-O stretching vibration, and an O-C-C stretching vibration. spectroscopyonline.com

Key characteristic peaks for a PMPA-acrylate copolymer are detailed in the table below.

Wavenumber (cm⁻¹)AssignmentFunctional Group
2950-2850C-H stretchingAlkyl groups (from acrylate backbone and piperidyl ring)
~1730C=O stretchingEster carbonyl of the acrylate group
~1450C-H bendingMethylene and methyl groups
~1240C-C-O stretchingEster group
~1160O-C-C stretchingEster group

Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed structural information at the atomic level, allowing for the confirmation of monomer connectivity and copolymer composition. Both ¹H NMR and ¹³C NMR are utilized. For complex copolymer structures, two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and TOCSY (Total Correlation Spectroscopy) are employed to resolve overlapping signals and definitively assign resonances to specific protons and carbons in the polymer chain. iupac.orgresearchgate.net This allows for precise determination of the copolymer's microstructure, including the sequence of monomer units. iupac.orgyoutube.com

Advanced Techniques for Assessing Polymer Degradation and Stabilizer Efficacy (e.g., Carbonyl Compound Formation Analysis)

The primary function of incorporating a hindered amine light stabilizer (HALS) moiety like PMPA into a polymer is to inhibit degradation caused by exposure to UV light and heat. The efficacy of PMPA is assessed by subjecting the polymer to accelerated aging conditions and monitoring the chemical changes that signify degradation.

One of the most common pathways for the photo-oxidative degradation of many polymers, including acrylates, is the formation of carbonyl groups (e.g., ketones, aldehydes) resulting from the oxidation of the polymer backbone. researchgate.netmdpi.com The build-up of these carbonyl species is a direct indicator of the extent of degradation.

FTIR Spectroscopy is a powerful and widely used tool for this analysis. By monitoring the change in the intensity of the carbonyl absorption band (typically in the region of 1700-1750 cm⁻¹) over time during accelerated weathering, researchers can quantify the rate of degradation. mdpi.com A lower rate of carbonyl group formation in a PMPA-containing copolymer compared to an unstabilized control polymer demonstrates the protective effect of the HALS moiety. mdpi.com

The "Carbonyl Index," calculated from the ratio of the absorbance of the carbonyl peak to a reference peak that remains unchanged during degradation, is often used to compare the stability of different materials. mdpi.com

The following table presents hypothetical data from an accelerated aging study, illustrating the effectiveness of PMPA in reducing carbonyl formation.

Polymer SampleAging Time (hours)Carbonyl Index (Arbitrary Units)
Control Acrylic Polymer00.05
Control Acrylic Polymer2500.35
Control Acrylic Polymer5000.89
PMPA-Acrylic Copolymer00.05
PMPA-Acrylic Copolymer2500.08
PMPA-Acrylic Copolymer5000.15

The significantly lower increase in the Carbonyl Index for the PMPA-Acrylic Copolymer demonstrates its enhanced stability and the efficacy of the PMPA stabilizer in mitigating photo-oxidative degradation.

Theoretical and Computational Chemistry Approaches in 1,2,2,6,6 Pentamethyl 4 Piperidyl Acrylate Research

Quantum Chemical Calculations for Reaction Pathway Elucidation of HALS Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate reaction pathways of HALS, which are central to their stabilizing effect. The primary mechanism of action for HALS is the Denisov cycle, a complex series of reactions involving the scavenging of harmful radicals. For 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate (B77674), the N-methylated piperidine (B6355638) moiety is the active component.

Computational studies on analogous N-methylated HALS have shown that the initial step involves the reaction of the tertiary amine with oxidative species, leading to its dealkylation to form the corresponding secondary amine. This secondary amine is then oxidized to a stable nitroxide radical. This nitroxide radical is the key species that traps polymer alkyl radicals (R•) and peroxy radicals (ROO•), thus interrupting the degradation cycle.

DFT calculations are employed to determine the transition state energies and reaction barriers for each step in the Denisov cycle. This allows for a detailed understanding of the reaction kinetics and the identification of the rate-determining steps. For instance, the energy barriers for the conversion of the N-methyl group to a secondary amine and the subsequent oxidation to a nitroxide radical can be calculated. These calculations help in understanding the efficiency of the stabilizer, as a lower energy barrier for the formation of the active nitroxide radical would imply a more effective stabilization process.

Furthermore, quantum chemical calculations can shed light on potential side reactions that may reduce the efficiency of the HALS. By mapping the potential energy surface of the reacting system, alternative reaction pathways can be identified and their likelihood assessed based on their activation energies.

| Spin Density Distribution | The distribution of unpaired electron spin in a radical species. | DFT | Helps in understanding the reactivity of the nitroxide radical and its interaction with polymer radicals. |

Molecular Dynamics Simulations of Stabilizer-Polymer Interactions and Dispersion

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules. In the context of 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate, MD simulations are invaluable for understanding its interaction with and dispersion within a polymer matrix. As this HALS is polymerizable, it can be covalently bonded into the polymer backbone, which significantly influences its distribution and mobility.

MD simulations can model the polymer chains and the covalently integrated HALS moieties, providing insights into how the presence of the stabilizer affects the polymer's morphology and dynamics. These simulations can predict the compatibility of the HALS with the host polymer and whether its presence might lead to phase separation or aggregation, which would be detrimental to its stabilizing function.

Coarse-grained molecular dynamics (CGMD) is a specific type of MD simulation that is particularly useful for studying large polymer systems over longer timescales. In CGMD, groups of atoms are represented as single beads, which reduces the computational cost while still capturing the essential physics of the system. This approach is well-suited for investigating the dispersion of copolymerized this compound units along the polymer chain and their spatial distribution within the bulk polymer.

The simulations can also provide information on the mobility of the piperidine moiety. Even when tethered to the polymer backbone, the functional part of the HALS needs sufficient local mobility to encounter and react with polymer radicals. MD simulations can quantify this local motion and help in designing polymer architectures that optimize the accessibility of the stabilizing groups.

Table 2: Insights from Molecular Dynamics Simulations of HALS in Polymers

Simulation Aspect Information Gained Relevance to this compound
Dispersion Analysis Spatial distribution of HALS molecules within the polymer matrix. Predicts the homogeneity of the stabilizer, which is crucial for uniform protection against degradation.
Stabilizer-Polymer Interaction Energy Quantifies the strength of interaction between the HALS and polymer chains. Determines the compatibility and miscibility of the stabilizer in the polymer.
Mobility and Diffusion Coefficients Measures the translational and rotational motion of the HALS. Since it is polymerizable, this relates to the local mobility of the piperidine ring needed for radical scavenging.

| Radial Distribution Functions | Describes how the density of surrounding matter varies as a function of distance from a point. | Provides detailed information on the local structuring of polymer chains around the HALS moiety. |

Modeling of Radical Scavenging Kinetics and Regeneration Cycles

Kinetic modeling provides a quantitative description of the rates of the various chemical reactions involved in the stabilization process. For this compound, this involves modeling the kinetics of the Denisov cycle, including the initial formation of the nitroxide radical, its reaction with polymer radicals, and its subsequent regeneration.

These models are typically a set of differential equations that describe the concentration changes of all relevant species over time, such as the intact HALS, the nitroxide radical, polymer radicals, and various reaction products. The rate constants for these reactions are often derived from quantum chemical calculations or experimental data.

Kinetic models can be used to predict the long-term performance of the stabilizer under specific conditions of temperature and UV exposure. They can also help in understanding the factors that limit the lifetime of the stabilizer, such as the accumulation of inactive byproducts or the slow regeneration of the active nitroxide radical.

A key aspect of these models is to accurately represent the regeneration cycle of the nitroxide radical. After scavenging a polymer radical, the nitroxide is converted to an alkoxyamine. This alkoxyamine can then react with a peroxy radical to regenerate the nitroxide, allowing a single HALS molecule to participate in multiple scavenging events. Kinetic modeling can quantify the efficiency of this regeneration process, which is a major contributor to the high efficiency of HALS.

Table 3: Key Parameters in Kinetic Models of HALS Activity

Parameter Description Source of Data Importance for this compound
Rate Constants (k) Proportionality constants relating the rate of a reaction to the concentrations of the reactants. Quantum chemical calculations, experimental measurements. Crucial for accurately predicting the speed of radical scavenging and regeneration.
Concentrations of Species The amount of each chemical species present in the system over time. Solved by the kinetic model. Tracks the consumption of the stabilizer and the buildup of degradation products.
Quantum Yields The efficiency of a photochemical process. Experimental data. Important for modeling the initiation of degradation by UV light.

| Stoichiometric Coefficients | The number of molecules of each reactant and product in a balanced chemical equation. | Based on the reaction mechanism. | Ensures the conservation of mass within the kinetic model. |

Environmental Degradation Pathways in Polymeric Materials Containing 1,2,2,6,6 Pentamethyl 4 Piperidyl Acrylate

Mechanisms of Photo-oxidative Degradation in Stabilized Polymer Systems

Photo-oxidative degradation is a primary cause of polymer deterioration, resulting from the combined action of light and oxygen. wikipedia.org This process leads to the breaking of polymer chains, known as chain scission, which makes the material increasingly brittle and prone to mechanical failure. wikipedia.org For many polymers, this degradation follows a general autoxidation mechanism, an autocatalytic process that generates an increasing number of free radicals and reactive oxygen species. wikipedia.org

Polymers stabilized with 1,2,2,6,6-pentamethyl-4-piperidyl acrylate (B77674) benefit from the well-established efficacy of hindered amine light stabilizers (HALS). Unlike UV absorbers that block or screen UV radiation, HALS function by inhibiting the degradation process after the formation of free radicals. additivesforpolymer.comwikipedia.org They are highly efficient scavengers that interrupt the cyclic chain reactions of degradation. additivesforpolymer.com The core of the HALS protective mechanism is a complex, regenerative process known as the Denisov Cycle. wikipedia.orgwelltchemicals.comiea-shc.org

The stabilization process involves the following key steps:

Radical Scavenging : HALS, in their initial amine form, react with and neutralize polymer peroxy radicals (ROO•) and alkyl polymer radicals (R•) that are generated by the interaction of the polymer with UV light and oxygen. wikipedia.org

Formation of Aminoxyl Radicals : Through these scavenging reactions, the HALS molecule is oxidized to its corresponding aminoxyl radical (R₂NO•). wikipedia.org

Regeneration of HALS : The aminoxyl radical is itself a highly effective radical trap. It can react with other free radicals in the system, eventually returning the HALS to its original amine form, ready to begin the cycle anew. wikipedia.orgwelltchemicals.com

This cyclic and regenerative nature is the key to the high efficiency and long-term effectiveness of HALS, as they are not consumed in the stabilization process. wikipedia.orgwelltchemicals.com The mechanism is believed to involve the conversion of a hindered aminoether into a nitroxyl (B88944) radical as a key reaction. researchgate.net The effectiveness of HALS is particularly beneficial for surface protection and in thin sections, as it does not depend on the thickness of the material. additivesforpolymer.com

The table below summarizes the key reactions in the Denisov Cycle, illustrating the regenerative nature of HALS.

StepReactantsProductsFunction
1 HALS (Amine) + Polymer Peroxy Radical (ROO•)Aminoxyl Radical (R₂NO•) + Polymer Hydroperoxide (ROOH)Initial scavenging of damaging peroxy radicals.
2 Aminoxyl Radical (R₂NO•) + Polymer Alkyl Radical (R•)Aminoether (R₂NOR)Trapping of alkyl radicals, preventing further chain propagation.
3 Aminoether (R₂NOR) + Peroxy Radicals (ROO•)Aminoxyl Radical (R₂NO•) + Other ProductsRegeneration of the active aminoxyl radical, continuing the cycle.

This table provides a simplified representation of the complex Denisov Cycle.

Understanding Hydrolytic and Other Degradation Modes in HALS-Containing Polymers

While HALS are exceptionally effective against photo-oxidation, polymers are also susceptible to other environmental degradation pathways, such as hydrolysis. mdpi.com Hydrolytic degradation involves the chemical cleavage of polymer chains by reaction with water. nih.gov This process is particularly relevant for polymers containing hydrolytically unstable bonds, such as esters, amides, and urethanes. mdpi.comkharagpurcollege.ac.in

For polymers containing 1,2,2,6,6-pentamethyl-4-piperidyl acrylate, the acrylate ester linkage is a potential site for hydrolysis. The degradation of polyesters in abiotic conditions occurs through the hydrolysis of these ester bonds, leading to the formation of lower molecular weight products like oligomers and monomers, which can then dissolve in the surrounding environment, causing mass loss. nih.gov The rate of hydrolysis can be influenced by several factors, including temperature, pH, and the polymer's bulk properties. nih.govnih.gov For instance, the hydrolysis of certain copolymers can be slowed in acidic conditions (pH below 6) due to a lower concentration of hydroxide (B78521) ions, which are more effective catalysts for the reaction. nih.gov

Other potential degradation modes include thermal degradation, which involves chain scission and cross-linking at elevated temperatures, and biodegradation by microorganisms, although many synthetic polymers like polyacrylates are generally resistant to microbial attack. mdpi.comnih.govnih.govresearchgate.net

The following table outlines various degradation modes and their potential impact on polymers containing this compound.

Degradation ModePrimary MechanismKey Influencing FactorsPotential Impact on HALS-Containing Polymer
Photo-oxidation Free-radical chain reaction initiated by UV light and oxygen.UV radiation intensity, oxygen concentration, temperature.Effectively inhibited by the HALS moiety through the Denisov Cycle.
Hydrolysis Cleavage of chemical bonds (e.g., esters) by water.Temperature, pH, water availability, polymer hydrophilicity.Potential cleavage of the acrylate ester bond, leading to chain scission and loss of mechanical properties.
Thermal Degradation Polymer chain scission or cross-linking due to heat.Temperature, time, presence of oxygen.Dependent on the thermal stability of the main polymer backbone.
Biodegradation Breakdown of materials by microorganisms. mdpi.comPolymer structure, environmental conditions (moisture, nutrients).Acrylic polymers are generally resistant; degradation is typically slow. nih.gov

Long-Term Stability and Performance of Covalently Bound HALS in Service Life

Covalently binding the HALS moiety, as with this compound, offers significant advantages for long-term stability and performance compared to traditional, non-bonded HALS additives. researchgate.net The primary benefit of this approach is the prevention of stabilizer loss over the material's service life.

Traditional HALS additives can be depleted from the polymer matrix through physical processes such as:

Volatility : Evaporation of the stabilizer, especially at elevated temperatures. additivesforpolymer.com

Extraction : Leaching of the stabilizer when the polymer is in contact with liquids. additivesforpolymer.com

Migration : Movement of the stabilizer to the surface of the material (blooming).

By incorporating the HALS as a monomer during polymerization, it becomes an integral part of the polymer chain, anchored by strong covalent bonds. tutorchase.comdocbrown.info This permanent fixation ensures that the stabilizer remains distributed throughout the polymer matrix, providing continuous protection against photo-oxidative degradation. Polymeric HALS are known to offer superior compatibility and excellent resistance to extraction, which contributes to sustained performance. additivesforpolymer.com

The enhanced durability translates into a longer effective service life for the polymer product, maintaining its mechanical integrity and aesthetic properties for extended periods. Research on organosilicon polymers has shown that covalent bonds formed between the polymer and a substrate can significantly enhance high-temperature stability and adsorption. mdpi.com Similarly, the covalent integration of HALS ensures its presence and functionality even after prolonged environmental exposure. The long-term stability of the final material is ultimately influenced by the entire production process, including polymerization conditions and the presence of other additives, which can affect the polymer's properties. mdpi.com

This table compares the long-term performance characteristics of covalently bound HALS versus traditional HALS additives.

Performance MetricCovalently Bound HALS (e.g., this compound)Traditional HALS Additives
Permanence High; anchored in the polymer backbone by strong covalent bonds. tutorchase.comLow to moderate; susceptible to migration, volatility, and extraction. additivesforpolymer.com
Long-Term Efficacy Sustained; stabilizer is not physically lost over time, ensuring continuous protection. researchgate.netDecreases over time as the stabilizer is depleted from the polymer.
Extraction Resistance Excellent; cannot be leached out by solvents or environmental contact. additivesforpolymer.comPoor to fair; can be extracted by liquids, reducing protective capacity.
Compatibility Superior; integrated into the polymer structure, preventing issues like blooming. additivesforpolymer.comVariable; can lead to surface blooming if compatibility is poor.
Service Life Extended; material properties are preserved for a longer duration.Limited by the rate of stabilizer loss.

Historical Perspectives and Patent Landscape Analysis

Evolution of Hindered Amine Light Stabilizer Technology and its Impact on Polymer Durability Science

The development of Hindered Amine Light Stabilizers (HALS) represents a pivotal advancement in polymer science, fundamentally changing the approach to protecting polymeric materials from degradation. acs.org Unlike earlier technologies such as UV absorbers that function by absorbing UV radiation, HALS operate as radical scavengers, interrupting the photo-oxidative degradation cycle. acs.orgwikipedia.org This mechanism, known as the Denisov cycle, allows a single HALS molecule to neutralize multiple radical species over an extended period, making them highly efficient and long-lasting. wikipedia.orggoogle.com

The journey of HALS technology can be traced through several key stages of development:

First Generation - Monomeric HALS: These were the initial HALS compounds developed. While effective, their lower molecular weight made them prone to migration and volatility, particularly at elevated processing temperatures. 3vsigmausa.com

Second Generation - Polymeric and Oligomeric HALS: To address the limitations of monomeric HALS, higher molecular weight versions were developed. 3vsigmausa.com These polymeric and oligomeric HALS, such as HALS 944, offer superior resistance to extraction and lower volatility, ensuring the stabilizer remains within the polymer matrix for a longer duration. acs.org3vsigmausa.com Research has indicated that an optimal molecular weight range for high molecular weight HALS is between 1500-3000 g/mol to balance migration resistance and stabilizing efficiency. frontier-lab.com

Third Generation - Non-interactive HALS: Further refinements led to the development of HALS with reduced basicity. Conventional HALS can interact with acidic components in polymer formulations, such as catalysts or pigments, which can diminish their stabilizing activity. researchgate.net Non-interactive HALS were designed to overcome this issue.

Fourth Generation - Synergistic UV Absorber-HALS Combinations: Recognizing the complementary nature of different stabilization mechanisms, the industry moved towards blends of HALS and UV absorbers to provide comprehensive protection against photodegradation. google.com

The impact of HALS on polymer durability has been profound. By effectively inhibiting the degradation processes initiated by UV radiation, HALS significantly extend the service life of plastics used in outdoor applications such as automotive parts, construction materials, and agricultural films. acs.org This enhanced durability manifests as improved retention of mechanical properties like tensile strength and impact resistance, as well as aesthetic qualities like color and gloss. acs.orggoogle.com The regenerative nature of the HALS stabilization cycle provides sustained, long-term protection against UV-induced degradation. google.com

Key Milestones in HALS Technology Development
GenerationKey FeaturePrimary AdvantageNotable Examples
FirstMonomeric structureInitial proof of high efficiencyTinuvin 770
SecondPolymeric/Oligomeric structureLow volatility and migrationChimassorb 944, HALS 622
ThirdReduced basicityCompatibility with acidic systemsTinuvin 123
FourthSynergistic blends with UV absorbersComprehensive UV protectionCommercial blends from major manufacturers

Key Patent Developments Related to 1,2,2,6,6-Pentamethyl-4-piperidyl Acrylate (B77674) and Derivatives in Polymer Additives

The patent landscape for 1,2,2,6,6-Pentamethyl-4-piperidyl acrylate and its derivatives highlights the ongoing innovation in the field of polymer additives. A key area of development has been the creation of polymerizable HALS, where the stabilizer is chemically bound to the polymer matrix. This approach offers a permanent solution to the problem of stabilizer migration and extraction.

One significant patent discloses a stabilizer containing a copolymer formed by polymerizing an ethylenically unsaturated monomer with a piperidyl group, such as 4-(meth)acryloyloxy-1,2,2,6,6-pentamethylpiperidine, with other monomers like isobutyl methacrylate (B99206) and alkyl (meth)acrylates. This invention aims to remarkably improve the stability of polypropylene (B1209903) resins. Another patent describes the preparation of acrylic bound HALS coating resins. google.com This involves an acrylic prepolymer with reactive functional groups that can be bonded with HALS, for use in lacquer and enamel coatings. google.com

Further patents focus on the synthesis and application of these reactive HALS in various polymer systems. For instance, a patent for acrylic compositions including a hindered amine light stabilizer details its use in acrylic fibers for outdoor textiles to enhance UV resistance and color stability. The patent specifies the HALS can be present in a range of about 0.01% to 10% by weight of the acrylic composition.

The development of N-methylated HALS, such as derivatives of 1,2,2,6,6-pentamethyl-4-piperidyl, has also been a focus of patent activity. These tertiary amines exhibit higher chemical resistance in acidic environments compared to their N-H counterparts. 3vsigmausa.com

Selected Patent Developments for this compound and Derivatives
Patent FocusKey InnovationApplication AreaNoted Monomer/Compound
Copolymerizable HALSCreation of a copolymer with a piperidyl group-containing monomer to enhance thermal stability.Polypropylene resins4-(meth)acryloyloxy-1,2,2,6,6-pentamethylpiperidine
Acrylic Bound HALSDevelopment of light-stabilized acrylic resins for coatings with reactive HALS. google.comAcrylic lacquer and enamel coatingsAcrylic prepolymers with HALS functionality
HALS in Acrylic FibersIncorporation of HALS into acrylic compositions for improved UV resistance.Outdoor textilesHindered amine light stabilizers

Innovations in Polymer Stabilization through Reactive HALS Compounds

The drive for more durable and long-lasting polymeric materials has spurred significant innovation in the field of reactive HALS. By incorporating a reactive functional group, such as an acrylate or methacrylate, onto the HALS molecule, it can be covalently bonded into the polymer backbone during polymerization or grafting. nih.gov This "grafting onto" or "grafting from" approach creates a permanent stabilization system that is not susceptible to physical loss over time. nih.gov

Recent research has explored the synthesis of novel polymerizable HALS and their copolymerization with various monomers. For example, a study detailed the synthesis of 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) and its radical copolymerization with vinyl acetate (B1210297) to create a new polymeric N-methylated HALS. Another area of innovation involves the use of reactive HALS in coatings. Patents describe the use of HALS in various coating compositions, including solventborne, waterborne, and powder coatings, to provide durable protection for substrates like automotive bodies. google.com

The performance of these reactive HALS has been demonstrated in various studies. For instance, the incorporation of HALS into polypropylene films has been shown to significantly improve their mechanical properties and extend their lifetime upon outdoor weathering. One study reported on the outdoor weathering performance of UV-stabilized polypropylene films containing different HALS, demonstrating their effectiveness in harsh conditions. unt.edu

The development of reactive HALS has also opened up new application possibilities. For example, polymer-bound HALS prepared by reacting HALS with reactive hydrazide functionalities with anhydride-containing polymers have been shown to be effective stabilizers.

Performance Data of HALS-Stabilized Polypropylene (PP) Films
Stabilizer SystemExposure ConditionsObserved ImprovementReference Study Finding
PP with various HALS and nano-ZnO6 weeks outdoor weathering (simulated harsh conditions)Improved mechanical and friction spectroscopic properties. unt.eduHALS or nano-ZnO stabilized PP films generally exhibit better properties. unt.edu
PP with polymeric HALSReactive thermal desorption-gas chromatography analysisAllowed for sensitive and specific determination of trace amounts of HALS.Method allows determination of polymeric HALS in PP at concentrations between 100 and 500 ppm. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,2,6,6-pentamethyl-4-piperidyl acrylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with computational screening of reaction pathways using quantum chemical calculations to identify energetically favorable intermediates and transition states. For experimental optimization, employ factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to isolate critical variables influencing yield and purity . Monitor progress via FT-IR and NMR to confirm esterification and piperidyl group stability. Reference physical properties (e.g., boiling point: 273.7°C, density: 0.968 g/cm³) to guide solvent selection and purification steps .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the piperidyl ring conformation and acrylate ester geometry, as demonstrated for structurally similar compounds like N-(1-acryloyl-2,2,6,6-tetramethyl-piperidin-4-yl)acrylamide . Complement this with high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm molecular weight (225.33 g/mol) and stereochemical assignments. Cross-validate with computational simulations (e.g., DFT) to ensure consistency between experimental and theoretical data .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels to assess degradation pathways. Monitor for hydrolysis of the acrylate ester or oxidation of the piperidyl ring using HPLC-UV. Store in inert atmospheres (argon/nitrogen) and use stabilizers like radical inhibitors (e.g., BHT) to mitigate polymerization risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in radical polymerization systems?

  • Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the acrylate C=C bond and adjacent C-H bonds in the piperidyl group. Compare with experimental electron paramagnetic resonance (EPR) data to identify dominant radical initiation pathways. Use kinetic Monte Carlo simulations to model chain propagation and termination rates, incorporating steric effects from the pentamethyl substituents .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres (e.g., N₂ vs. air) to isolate oxidative vs. pyrolytic degradation mechanisms. Cross-reference with in-situ FT-IR to detect volatile byproducts (e.g., CO₂ from ester decomposition). Replicate conflicting studies while standardizing heating rates (e.g., 10°C/min) and sample preparation protocols to identify methodological discrepancies .

Q. How does steric hindrance from the pentamethyl-piperidyl group influence copolymerization kinetics with acrylate monomers?

  • Methodological Answer : Design a series of controlled radical polymerization (RAFT or ATRP) experiments with varying monomer ratios. Use 1H^{1}\text{H} NMR kinetics to track conversion rates and gel permeation chromatography (GPC) to measure molecular weight distributions. Compare with molecular dynamics (MD) simulations of transition-state geometries to quantify steric barriers to chain propagation .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility parameters across solvents?

  • Methodological Answer : Systematically measure solubility using the Hansen solubility parameter (HSP) framework. Test in solvents spanning polarity ranges (e.g., hexane, THF, DMSO) and correlate with computational COSMO-RS predictions. Account for batch-to-batch purity variations by characterizing samples via GC-MS before testing .

Experimental Design Tools

  • Factorial Design Parameters : Use a 2k^k factorial matrix to optimize reaction variables (e.g., time, temperature, initiator concentration) while minimizing resource consumption .
  • Software Tools : Leverage cheminformatics platforms (e.g., Gaussian, ADF) for reaction path searches and transition-state modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.